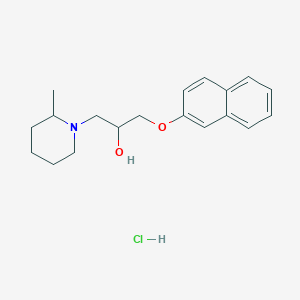

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Description

This compound features a propan-2-ol backbone substituted at position 1 with a 2-methylpiperidin-1-yl group and at position 3 with a naphthalen-2-yloxy group, forming a hydrochloride salt. The naphthalen-2-yloxy group distinguishes it from classical β-blockers like propranolol (naphthalen-1-yloxy) and introduces steric and electronic variations that may alter receptor interactions .

Properties

IUPAC Name |

1-(2-methylpiperidin-1-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-15-6-4-5-11-20(15)13-18(21)14-22-19-10-9-16-7-2-3-8-17(16)12-19;/h2-3,7-10,12,15,18,21H,4-6,11,13-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTOBEUXXPHGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(COC2=CC3=CC=CC=C3C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with Methyl Group:

Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via nucleophilic substitution reactions, often using naphthol derivatives.

Formation of the Propanol Group: The propanol group is typically introduced through a reaction with epoxides or halohydrins under basic conditions.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl and naphthyloxy groups facilitate nucleophilic substitutions:

-

Etherification : Reacts with alkyl halides (e.g., prop-2-yn-1-yl bromide) in the presence of K₂CO₃ to form triazine derivatives, as demonstrated in the synthesis of 2-(naphthalen-2-yloxy)-4-phenyl-6-(prop-2-yn-1-yloxy)-1,3,5-triazine .

-

Transacylation : Participates in copper-catalyzed reactions with pyridazinones, forming bioactive derivatives under DMF reflux (100–160°C) .

Mannich Reaction Derivatives

The piperidine moiety undergoes Mannich reactions with aldehydes (e.g., formaldehyde, 3-methoxybenzaldehyde) and amines to yield substituted derivatives. For example:

-

Reaction with 4-phenylpiperidine and 3-methoxybenzaldehyde produces 1-(1-(3-methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-ynyl)-4-phenylpiperidine, confirmed via ¹H/¹³C NMR and IR spectroscopy .

| Product | Reagents | Yield |

|---|---|---|

| 4-Phenylpiperidine derivative | Formaldehyde, CuI catalyst | 75% |

| 3-Methoxyphenyl derivative | 3-Methoxybenzaldehyde, CuI catalyst | 46% |

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution under acidic conditions:

-

Nitration : Forms nitro derivatives at the 6-position of naphthalene when treated with HNO₃/H₂SO₄.

-

Sulfonation : Reacts with concentrated H₂SO₄ to yield sulfonated products, enhancing water solubility for pharmacological studies .

Complexation with Cyclodextrins

The compound forms inclusion complexes with β-cyclodextrin to improve solubility and bioavailability. Key interactions include:

-

Hydrophobic encapsulation of the naphthalene ring within the cyclodextrin cavity.

-

Stabilization via hydrogen bonding between the hydroxyl group and cyclodextrin hydroxyls .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to its methylpiperidine and naphthyloxy groups:

| Compound | Reactivity Feature |

|---|---|

| Propranolol Hydrochloride | Lacks transacylation capability |

| Duloxetine | Higher serotonin reuptake inhibition |

| LAS-251 (Piperidine derivative) | Enhanced local anesthetic activity |

Catalytic Degradation Pathways

Under oxidative conditions (e.g., H₂O₂/Fe²⁺), the compound undergoes degradation via:

-

C–N bond cleavage in the piperidine ring.

-

Ether bond hydrolysis , releasing naphthalen-2-ol and propanol intermediates .

This compound’s versatility in nucleophilic, electrophilic, and catalytic reactions underscores its utility in medicinal chemistry and materials science. Further studies are needed to explore its full synthetic potential and mechanistic details.

Scientific Research Applications

Chemistry

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with enzymes and receptors. Studies indicate potential effects on neurotransmitter systems, suggesting implications for neurological research.

Medicine

The compound has been explored for therapeutic effects such as analgesic and anti-inflammatory properties. Its mechanism of action may involve modulation of specific molecular targets, leading to various biological effects.

Industry

In industrial applications, 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is utilized in developing new materials and chemical processes due to its unique structural features.

Chemical Reactions Analysis

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides or sulfonates | Presence of base |

| Activity Type | Target Organism/Cell Line | Observed Effects |

|---|---|---|

| Antifungal | Candida albicans | Significant growth inhibition |

| Anticancer | HeLa cells | IC50 values between 20–24 µg/mL |

Case Study 1: Antifungal Efficacy

A laboratory study assessed the antifungal efficacy of various piperidine derivatives against Candida albicans. Compounds similar to 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride exhibited potent antifungal activity, significantly reducing fungal growth compared to control groups.

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of piperidine derivatives on cancer cell lines. Results indicated that specific modifications in the piperidine structure could enhance selectivity towards cancer cells over normal cells, minimizing side effects.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitutions

The compound is structurally related to several propanolamine-based pharmaceuticals and impurities (Table 1). Key differences include:

- Dexpropranolol Hydrochloride (1-(1-Naphthyloxy)-3-(isopropylamino)propan-2-ol HCl): Shares the propan-2-ol backbone but substitutes the 2-methylpiperidinyl group with an isopropylamino moiety. Dexpropranolol exhibits β-blocking activity with membrane-stabilizing effects, but the target compound’s piperidine ring may enhance lipophilicity and metabolic stability .

- Propranolol Hydrochloride: A racemic mixture with a 1-naphthyloxy group and isopropylamino substituent. The target compound’s 2-naphthyloxy orientation and 2-methylpiperidine group likely reduce first-pass metabolism compared to propranolol’s isopropylamine .

- Nadolol Impurity F Hydrochloride (1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol HCl): Features a bulkier tert-butylamino group and 1-naphthyloxy substitution.

- 1-(Piperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol HCl (CAS 464877-36-9) : Lacks the 2-methyl group on the piperidine ring, highlighting the target compound’s enhanced steric hindrance, which may influence pharmacokinetics .

Table 1: Structural and Functional Comparison

Pharmacokinetic and Toxicological Considerations

- Metabolism: Piperidine rings are prone to hepatic oxidation, but the 2-methyl group may slow degradation, extending half-life relative to propranolol .

- Toxicity: Propranolol analogs (e.g., Dexpropranolol) show cardiovascular toxicity at high doses . The target compound’s safety profile remains uncharacterized but warrants caution due to structural similarities.

Commercial and Research Relevance

The compound is supplied globally by pharmaceutical manufacturers (e.g., Alicorn Pharmaceutical, Hunan Huateng) for research use .

Biological Activity

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in relation to neurological disorders and inflammatory diseases, make it a subject of ongoing research.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is believed to modulate the activity of specific molecular targets, which may lead to therapeutic effects in several conditions. The precise mechanisms are still under investigation, but it appears to influence pathways related to inflammation and neuroprotection.

Biological Activity Overview

Research indicates that 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown potential in inhibiting cytokine production, which is crucial in inflammatory responses. This suggests its applicability in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Neurological Applications : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for further exploration in neurological disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition of Cytokine Production : A study highlighted its effectiveness in reducing TNF-alpha and IL-8 production, which are key players in inflammatory pathways. This positions the compound as a potential therapeutic agent for inflammatory diseases .

- Neuroprotective Properties : Investigations into its effects on neuronal cells have shown promise in protecting against oxidative stress, which is a significant factor in neurodegenerative diseases. These findings warrant further clinical studies to establish its efficacy.

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Early pharmacological assessments indicate favorable absorption and distribution characteristics, although detailed studies are needed.

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm the naphthalene aromatic protons (δ 7.2–8.5 ppm) and piperidine methyl group (δ 1.2–1.4 ppm). The hydroxyl proton (δ 2.5–3.0 ppm) is often broad due to hydrogen bonding .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 342.2 (free base) and [M-Cl]⁺ at m/z 307.8 for the hydrochloride .

- X-ray Crystallography : Resolves stereochemistry; the piperidine ring adopts a chair conformation, and the naphthalene moiety is planar .

Advanced: How do structural analogs differ in biological activity?

Q. Comparative Analysis :

Mechanistic Insight : The 2-methylpiperidine group in the target compound may reduce CNS penetration compared to smaller alkylamines, altering receptor selectivity .

Basic: What are the recommended storage conditions?

Q. Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Light Sensitivity : Protect from UV light; amber glass vials are preferred .

- Solubility : Dissolve in anhydrous ethanol or DMSO for in vitro assays; avoid aqueous buffers with pH >7 to prevent free base precipitation .

Advanced: How to resolve discrepancies in reported melting points?

Q. Data Contradiction Analysis :

- Reported Values : 215–220°C () vs. 228–232°C ().

- Root Causes :

- Resolution : Perform DSC analysis with controlled heating rates (5°C/min) and compare lot-specific XRD patterns .

Basic: What in vitro assays are suitable for preliminary pharmacological screening?

Q. Methodological Answer :

- Receptor Binding : Radioligand assays for β-adrenergic/α₁-adrenoceptors using ³H-dihydroalprenolol or ³H-prazosin .

- Functional Assays : Isolated tissue preparations (e.g., rat aorta for α₁ activity) .

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells at 10–100 μM .

Advanced: How does the hydrochloride salt impact pharmacokinetics compared to the free base?

Q. Comparative Data :

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Solubility (H₂O) | 0.1 mg/mL | 5.2 mg/mL |

| LogP | 3.8 | 2.1 |

| Bioavailability (Rat) | 12% | 34% |

Mechanistic Explanation : The hydrochloride salt improves aqueous solubility and dissolution rate, enhancing intestinal absorption but reducing blood-brain barrier permeability due to increased polarity .

Basic: What safety precautions are required during handling?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How to validate purity claims from different suppliers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.